molecular formula C13H28O4 B3029157 Propanol, [2-(2-butoxymethylethoxy)methylethoxy]- CAS No. 55934-93-5

Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-

Cat. No. B3029157
CAS RN: 55934-93-5
M. Wt: 248.36 g/mol
InChI Key: QVIFIIFBFORLSL-UHFFFAOYSA-N
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Description

Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-, is a chemical compound that is widely used in scientific research and laboratory experiments. It is a colorless, volatile liquid with a slightly sweet smell and a boiling point of 91.3°C. Propanol is a useful reagent for organic synthesis due to its relatively low reactivity and its ability to form stable complexes with other reagents. It is also used in a variety of other applications, from solvents to surfactants and from fuel additives to pharmaceuticals.

Scientific Research Applications

Occupational Exposure Evaluation

  • Floor Lacquerers Exposure Study : A study evaluated the exposure of floor lacquerers to 1-alkoxy-2-propanols, including [2-(2-butoxymethylethoxy)methylethoxy] propanol, by measuring inhalation and total exposure. The relationship between urinary excretion of these compounds and inhalation exposure was examined, highlighting the relevance in occupational health and safety (Laitinen, Liesivuori, & Harvima, 2006).

Cardioselective Beta-Adrenergic Blocking Agents

  • Cardioselective Beta-Blockers Development : Research in the field of medicinal chemistry involved synthesizing 1-amino-3-aryloxy-2-propanols, including derivatives of [2-(2-butoxymethylethoxy)methylethoxy] propanol, for developing cardioselective beta-adrenergic blocking agents. This study's insights are significant for pharmaceutical developments (Hoefle, Hastings, Meyer, Corey, Holmes, & Stratton, 1975).

Physicochemical Properties Study

  • Density and Viscosity in Binary Mixtures : A study investigated the densities and viscosities of mixtures involving alkoxypropanols like [2-(2-butoxymethylethoxy)methylethoxy] propanol. These findings are crucial for understanding the physicochemical properties of these substances in various applications (Ku, Peng, & Tu, 2001).

Hydrophilicity and Hydrophobicity Studies

  • Hydrophobicity/Hydrophilicity Analysis : Research on the hydrophilicity of compounds like 2-butoxyethanol, a relative of [2-(2-butoxymethylethoxy)methylethoxy] propanol, provides insights into the hydrophilic or hydrophobic nature of such substances. This information is essential for a variety of chemical and biological applications (Koga, Westh, Nishikawa, & Subramanian, 2011).

Chemical and Thermochemical Properties

  • Study on Thermochemical Properties : Research on the structures, rotational barriers, and thermochemical properties of compounds like [2-(2-butoxymethylethoxy)methylethoxy] propanol is vital for understanding their chemical behavior under different conditions. Such studies are relevant in fields like materials science and chemical engineering (Sun & Bozzelli, 2002).

Environmental and Safety Studies

  • Transdermal Resorption Study : An investigation into the transdermal resorption of ethanol- and 2-propanol-containing skin disinfectants, which are related to [2-(2-butoxymethylethoxy)methylethoxy] propanol, helps understand the safety and environmental impact of such substances in medical practice (Kirschner et al., 2007).

properties

IUPAC Name

3-[2-(5-ethoxypentan-2-yloxy)ethoxy]-2-methylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O4/c1-4-15-7-5-6-13(3)17-9-8-16-11-12(2)10-14/h12-14H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIFIIFBFORLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCC(C)OCCOCC(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-

CAS RN

55934-93-5
Record name Propanol, [2-(2-butoxymethylethoxy)methylethoxy]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LL Bergeson - Management, 2019 - researchgate.net
Background Section 6 (b)(2)(B) of the Toxic Substances Control Act (TSCA) requires that, as of three and a half years after enactment of the 2016 Frank R. Lautenberg Chemical Safety …
Number of citations: 1 www.researchgate.net
C Whittaker - Beyond Science and Decision Workshop XI …, 2020 - tera.org
Occupational Risk Assessment 2020 . . . and Beyond Page 1 National Institute for Occupational Safety and Health Occupational Risk Assessment 2020 . . . and Beyond Christine …
Number of citations: 2 www.tera.org

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